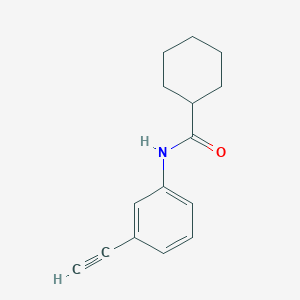

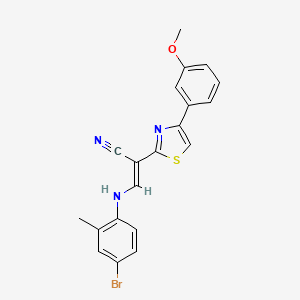

![molecular formula C19H17ClFNO4S B2537202 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one CAS No. 904438-94-4](/img/structure/B2537202.png)

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one is a derivative of 3-acylcoumarin, which is known for its photochromic properties and potential in selective sensing applications. The presence of a diethylamino group at the C7 position and a sulfonyl group attached to a chloro-fluorophenyl moiety at the C3 position suggests that this compound could exhibit interesting optical properties and may serve as a selective sensor for certain ions, such as acetate .

Synthesis Analysis

The synthesis of similar sulfur-incorporated 3-acylcoumarins has been reported using InCl3 as a catalyst for the condensation of 2-hydroxybenzaldehydes and β-keto esters. This method provides near quantitative yields and has been used to prepare compounds with various substituents on the phenylsulfonyl group, influencing their emission and ion sensing properties . Additionally, the synthesis of related 7-fluoro-4-chromone-3-sulfur compounds has been achieved starting from sulfinic acids, which are obtained from enaminones and thionyl chloride, indicating that similar synthetic routes may be applicable for the compound .

Molecular Structure Analysis

The molecular structure of 3-acylcoumarins, including the compound of interest, is characterized by a 2H-chromen-2-one core, which is a bicyclic system consisting of a benzene ring fused to a γ-pyrone ring. The presence of electron-donating and electron-withdrawing groups, such as the diethylamino group at C7 and the sulfonyl group at C3, respectively, can significantly affect the electronic distribution and, consequently, the optical properties of the molecule .

Chemical Reactions Analysis

The chemical reactivity of 3-acylcoumarins can be influenced by the substituents on the coumarin nucleus. For instance, the presence of a sulfonyl chloride group can facilitate further chemical modifications, such as the synthesis of anilines and amino acid derivatives, as demonstrated by the reactions involving Coumarin 6-SO2Cl . These reactions can lead to a variety of derivatives with different spectroscopic properties, which can be tailored for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-acylcoumarins are closely related to their molecular structure. The compound of interest is expected to exhibit strong fluorescence emission, as similar compounds with a sulfonyl group and a diethylamino substituent have shown high fluorescence quantum yields in organic solvents like hexane and ethyl acetate. The fluorescence emission can be selectively influenced by the presence of certain ions, such as acetate, which can be monitored using fluorescence emission spectroscopy . The solubility and fluorescence intensity of these compounds can also be affected by the polarity of the solvent and the presence of micellar systems, as observed in the study of Coumarin 6-SO2Cl derivatives .

科学的研究の応用

Selective Detection of Sulfite

This compound has been explored as a basis for the development of fluorescent probes, with research demonstrating its effectiveness in selectively detecting sulfite in various samples. For example, a study described the creation of a fluorescent probe designed for the selective detection of sulfite in realistic samples, including living HeLa cells. The probe's mechanism is based on the Michael addition reaction, offering a promising tool for monitoring sulfite levels due to its high selectivity and competitive performance against other anions and thiols (Sun, Zhang, & Qian, 2017).

Photochromic and Acetate Sensing Properties

Another study focused on the synthesis of sulfur-incorporated 3-acylcoumarins, evaluating their photochromic properties and selective sensing capabilities for acetate ions. The presence of a sulfone in the compound's structure was found to enhance fluorescence emission in certain solvents, indicating its potential for developing acetate ion sensors that can be monitored through fluorescence emission spectroscopy (Rao & Desai, 2014).

Chemosensor for Metal Ions and Anions

Research has also been conducted on the compound's utility as a chemosensor for detecting metal ions and anions, such as Cu2+ and H2PO4−. A specific study synthesized a chemosensor that demonstrated an "on-off-on" fluorescence response toward these ions, showcasing a potential for sequential recognition and application in various environmental and biological contexts (Meng et al., 2018).

特性

IUPAC Name |

3-(3-chloro-4-fluorophenyl)sulfonyl-7-(diethylamino)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFNO4S/c1-3-22(4-2)13-6-5-12-9-18(19(23)26-17(12)10-13)27(24,25)14-7-8-16(21)15(20)11-14/h5-11H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOSYGSKCNNOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

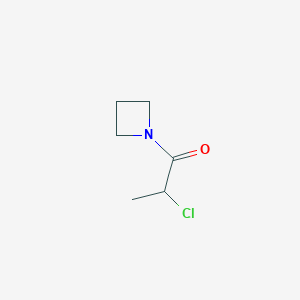

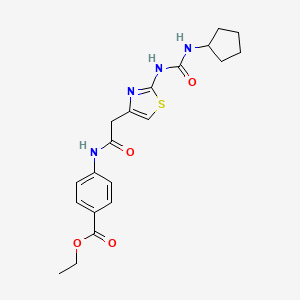

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)

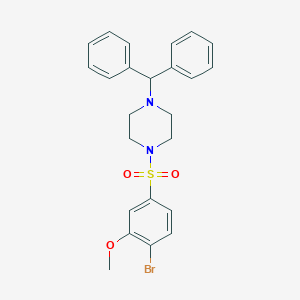

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

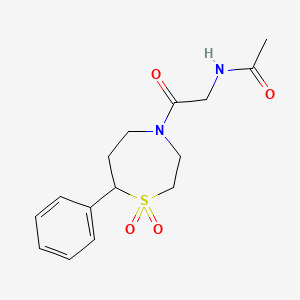

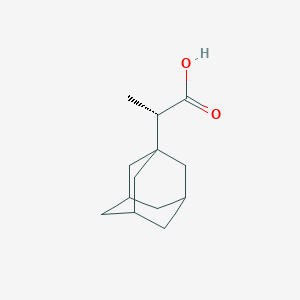

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)

![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)

![2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2537135.png)

![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)

![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)